2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide
Description
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H10ClFN2O3S. It is a benzamide derivative that contains chloro, fluoro, and sulfamoyl functional groups.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O3S/c14-12-7-8(15)1-6-11(12)13(18)17-9-2-4-10(5-3-9)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZWAUBFSFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide typically involves the reaction of 2-chloro-4-fluoroaniline with 4-sulfamoylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways depend on the specific application and target. For example, similar compounds like saflufenacil inhibit protoporphyrinogen IX oxidase, preventing chlorophyll formation and causing lipid peroxidation .
Comparison with Similar Compounds
2-chloro-4-fluoro-N-(4-sulfamoylphenyl)benzamide can be compared with other benzamide derivatives such as:
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Another related compound with different functional groups, affecting its reactivity and applications.
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